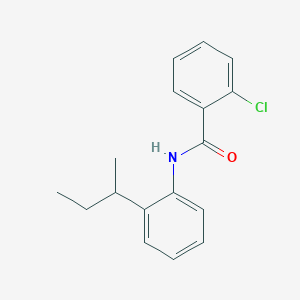
N-(2-sec-butylphenyl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)-2-chlorobenzamide, also known as Bupirimate, is a chemical compound that belongs to the class of benzamide fungicides. It is widely used in agriculture as a pesticide to control various fungal diseases in crops such as fruits, vegetables, and cereals. Bupirimate is known for its broad-spectrum activity against a wide range of fungal pathogens, making it an important tool in modern agriculture.
Mecanismo De Acción
N-(2-sec-butylphenyl)-2-chlorobenzamide exerts its antifungal activity by inhibiting the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, and its inhibition leads to the disruption of fungal cell wall synthesis and ultimately, the death of the fungal cell.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2-chlorobenzamide has been shown to have low toxicity in mammals and is considered safe for use in agriculture. However, it may have some adverse effects on non-target organisms such as bees and fish. N-(2-sec-butylphenyl)-2-chlorobenzamide has been shown to have some effects on the liver and kidney function in rats and may cause skin irritation in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-sec-butylphenyl)-2-chlorobenzamide is a useful tool in laboratory experiments as it is effective against a wide range of fungal pathogens and has a broad-spectrum activity. However, it may have some limitations in terms of its toxicity and potential effects on non-target organisms. Researchers should take precautions when working with N-(2-sec-butylphenyl)-2-chlorobenzamide and ensure that it is used only in accordance with safety guidelines.
Direcciones Futuras
There are several future directions for research on N-(2-sec-butylphenyl)-2-chlorobenzamide. One area of interest is the development of new formulations and delivery systems that can improve its efficacy and reduce its potential impact on non-target organisms. Another area of research is the study of its mode of action and the identification of new targets for antifungal therapy. Finally, there is a need for more research on the potential effects of N-(2-sec-butylphenyl)-2-chlorobenzamide on human health and the environment to ensure its safe use in agriculture.
Métodos De Síntesis
N-(2-sec-butylphenyl)-2-chlorobenzamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 2-sec-butylaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium bicarbonate to obtain the final product, N-(2-sec-butylphenyl)-2-chlorobenzamide. The synthesis method is relatively simple and can be carried out on a large scale, making it a cost-effective option for commercial production.
Aplicaciones Científicas De Investigación
N-(2-sec-butylphenyl)-2-chlorobenzamide has been extensively studied for its antifungal properties and its potential use in agriculture. Several studies have shown that N-(2-sec-butylphenyl)-2-chlorobenzamide is effective against a wide range of fungal pathogens, including Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. It has been shown to inhibit fungal growth by disrupting cell wall synthesis and interfering with the synthesis of ergosterol, a key component of fungal cell membranes.
Propiedades
Fórmula molecular |
C17H18ClNO |
|---|---|
Peso molecular |
287.8 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C17H18ClNO/c1-3-12(2)13-8-5-7-11-16(13)19-17(20)14-9-4-6-10-15(14)18/h4-12H,3H2,1-2H3,(H,19,20) |
Clave InChI |
CRYLCYIEJGDLST-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





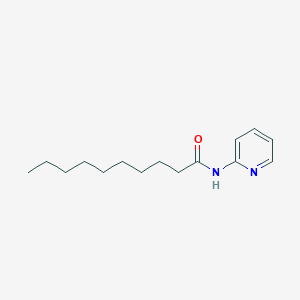

![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)
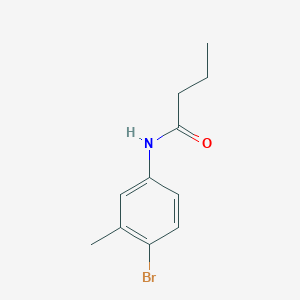
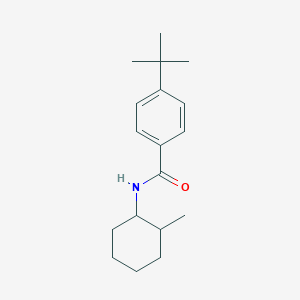



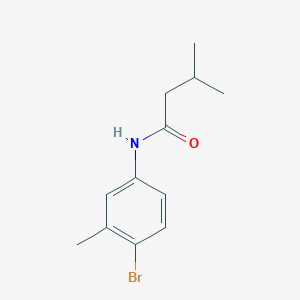

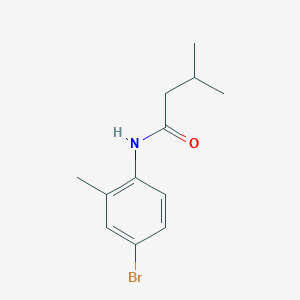
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)